molecular formula C10H15N3O2 B13628575 4-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylbutanamide

4-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylbutanamide

Cat. No.: B13628575
M. Wt: 209.24 g/mol
InChI Key: WJOPCCBNSLVPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylbutanamide (CAS: 1343966-14-2) is a pyridinone derivative characterized by a 3-amino-2-oxopyridine ring linked to an N-methylbutanamide chain. Its molecular weight is 209.25 g/mol, and it is reported to have a purity of 98% in commercial listings . The compound is categorized under primary amines and was previously available for research use but is now discontinued, indicating possible challenges in synthesis, stability, or efficacy .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-(3-amino-2-oxopyridin-1-yl)-N-methylbutanamide

InChI

InChI=1S/C10H15N3O2/c1-12-9(14)5-3-7-13-6-2-4-8(11)10(13)15/h2,4,6H,3,5,7,11H2,1H3,(H,12,14)

InChI Key

WJOPCCBNSLVPNV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCN1C=CC=C(C1=O)N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylbutanamide with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and reported bioactivities.

Pyridinone and Pyrimidinone Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Application Reference
4-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylbutanamide 3-Amino-2-oxopyridine + N-methylbutanamide 209.25 Research chemical (discontinued)
tert-Butyl-3-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate 2-Thioxo-4-oxopyrimidine + tert-butyl ester 255.32 Anti-thyroid, anti-tumor, nNOS inhibition
3-Amino-2-oxo-1(2H)-pyridineacetic methyl ester 3-Amino-2-oxopyridine + methyl acetate 182.18 Intermediate for drug synthesis

Key Observations :

  • Bioactivity: The thioxo derivative (tert-butyl-3-(4-oxo-2-thioxo-pyrimidinyl)propanoate) demonstrates significant biological activity, including selective inhibition of neuronal nitric oxide synthase (nNOS) .
  • Stability: The methyl ester in 3-amino-2-oxo-1(2H)-pyridineacetic methyl ester is more hydrolytically labile than the amide group in the target compound, which may enhance metabolic stability.
Substituted Pyridine and Quinoline Derivatives
Compound Class Substituents Molecular Weight Range (g/mol) Notable Properties Reference
2-Chloro-5-(4-substituted phenyl)pyridines Chloro + substituted phenyl 466–545 High melting points (268–287°C)
2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid Dihydroquinoline + propanoic acid 205.25 Limited hazard classification

Key Observations :

  • Substituent Effects : Chlorine and aromatic substituents in pyridine derivatives enhance molecular weight and rigidity, correlating with higher melting points (268–287°C). The target compound’s simpler substituents may improve synthetic accessibility.
  • Safety Profile: 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid lacks significant hazards , whereas the discontinued status of the target compound may imply uncharacterized toxicity or instability.
Amide vs. Ester Derivatives
Compound Functional Group LogP (Calculated) Hydrogen Bonding (Donor/Acceptor) Reference
4-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylbutanamide Amide ~0.5 (estimated) 2 donors, 4 acceptors
3-Amino-2-oxo-1(2H)-pyridineacetic methyl ester Ester -0.2 1 donor, 4 acceptors

Key Observations :

  • Solubility : The ester derivative’s lower logP (-0.2) suggests higher aqueous solubility than the target compound, but its ester group may reduce metabolic stability.
  • Binding Potential: The target compound’s additional hydrogen bond donor (amide NH) could enhance protein-binding interactions compared to the ester derivative.

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